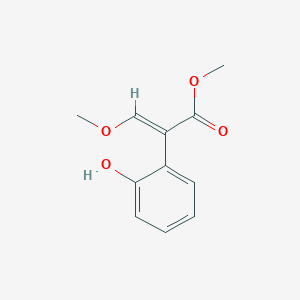

甲基2-(2-羟基苯基)-3-甲氧基丙烯酸酯

描述

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is a chemical compound that is part of a broader class of acrylates which are valuable in various industrial and pharmaceutical applications. The compound features a methoxy group and a hydroxyphenyl group attached to an acrylate backbone. These functional groups are known to influence the reactivity and physical properties of the molecule, making it a compound of interest for synthesis and application in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of related methyl acrylate compounds has been explored through various methods. For instance, a highly efficient catalyst system for the synthesis of methyl acrylate via methoxycarbonylation of acetylene has been developed, using Pd(OAc)2/2-PyPPh2/p-tsa as a catalytic system, which showed excellent activity and selectivity under optimal conditions . Another study demonstrated the formation of methyl acrylate from formaldehyde and methoxyacetylene under BF3 catalysis, suggesting a pathway involving the formation of a reactive intermediate . Additionally, a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine has been used to synthesize a compound with a similar structure to methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate, highlighting the potential for creating such molecules through multi-component reactions .

Molecular Structure Analysis

The molecular structure of a closely related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been determined through crystallography, revealing that it crystallizes in the monoclinic space group with specific lattice parameters. The molecules form H-bonded dimers in the crystal lattice, which are further stabilized by C-H...π and C-H...O interactions . This information is crucial as it provides insights into the potential molecular interactions and stability of methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate.

Chemical Reactions Analysis

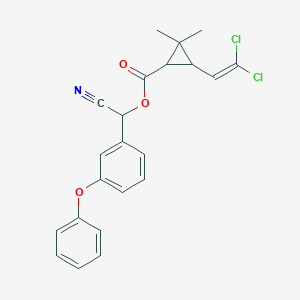

The reactivity of methyl acrylates can be inferred from studies on similar compounds. For example, trisubstituted ethylenes, including methyl and methoxy ring-trisubstituted phenylcyanoacrylates, have been synthesized and copolymerized with styrene, indicating that methyl acrylates can participate in copolymerization reactions to form novel materials . Moreover, methyl (Z)-α-methoxyacrylates have been generated from aldehydes, suggesting that the methoxyacrylate moiety can be formed through two-carbon homologation of aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl acrylates are influenced by their functional groups. The synthesis of (E)-2-[2-(6-chloropyrimidin-4-yloxy) phenyl]-3-methoxyacrylate, a compound with a similar structure, was optimized to achieve a high yield, indicating that the methoxy and acrylate groups can be manipulated under specific conditions for efficient production . Additionally, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involved chiral synthesis and separation techniques, showcasing the importance of stereochemistry in the properties and applications of such compounds .

科学研究应用

农业化学中的合成和生物活性

甲基2-(2-羟基苯基)-3-甲氧基丙烯酸酯已被用于合成各种生物活性化合物。例如,它是新型叠氮酮衍生物的关键组成部分,这些衍生物对农业病原体如根腐菌、灰霉病菌和镰刀菌等具有显著的杀菌活性(Guihua, Chu, Chen, & Yang, 2014)。此外,其衍生物已被研究用于控制作物中的真菌病害,如在阿托霉素的合成中所见(Er-peng, 2011)。

有机合成中的应用

该化合物在有机合成中发挥着关键作用,特别是在α,β-不饱和羰基化合物的合成中。它被用于立体选择性合成各种甲氧基丙烯酸酯,这些是制药和农药中的重要中间体(Baati, Mioskowski, Kashinath, Kodepelly, Lu, & Falck, 2009)。

新型缓蚀剂的开发

这种化学物质也被研究用于开发新型缓蚀剂。研究表明其衍生物在抑制酸性环境中金属腐蚀方面具有有效性,为创造更高效和环保的缓蚀剂提供了新途径(Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022)。

安全和危害

未来方向

Future research directions could involve blending biomedical strategies of enzyme prodrug therapy with materials chemistry concerning substances that undergo aggregation-induced emission (AIE), which may comprise a step forward on the long road toward molecular brachytherapy . Another direction could be the development of a fluorescence sensor targeting boronic acids for versatile application in boron neutron capture therapy .

属性

IUPAC Name |

methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEDLSLTSIRGCF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558991 | |

| Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate | |

CAS RN |

125808-20-0 | |

| Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

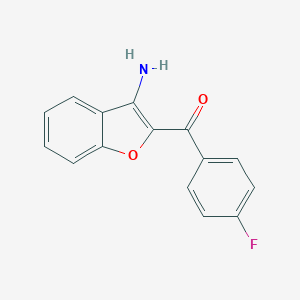

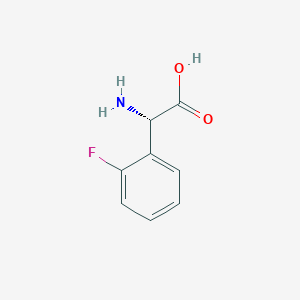

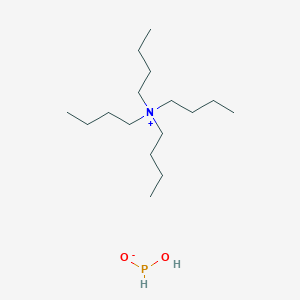

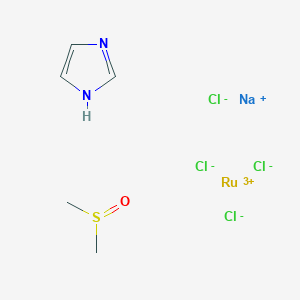

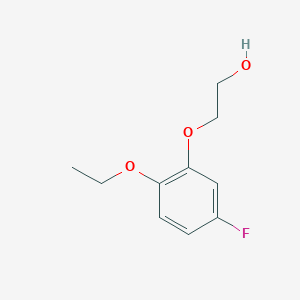

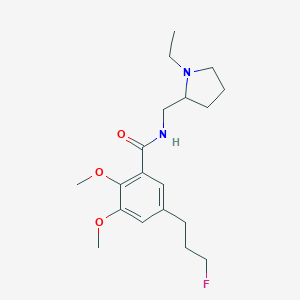

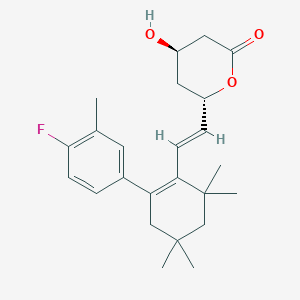

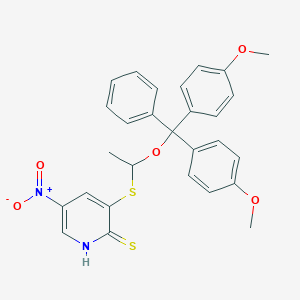

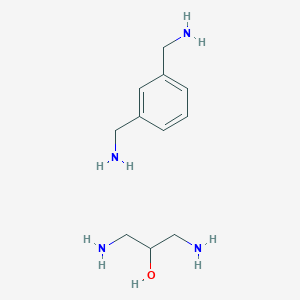

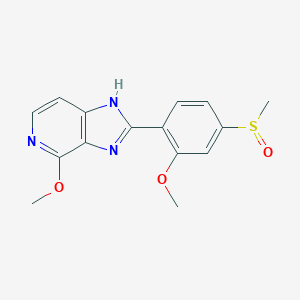

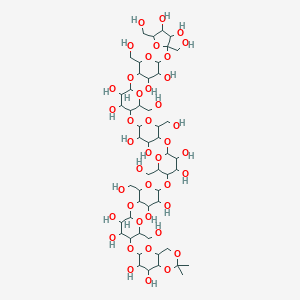

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。